Ethyl 3-oxopyrrolidine-1-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2), also known as 1-N-ethoxycarbonyl-3-pyrrolidone, is a heterocyclic building block featuring a pyrrolidine ring with a 3-oxo group and an N-ethoxycarbonyl protecting moiety. It has a molecular weight of 157.17 g/mol and formula C₇H₁₁NO₃.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 14891-10-2
Cat. No. B085842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxopyrrolidine-1-carboxylate
CAS14891-10-2
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=O)C1
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3
InChIKeyDQYGBMLEVQLDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2): A Versatile Pyrrolidinone Scaffold for Pharmaceutical Intermediates and Organic Synthesis


Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2), also known as 1-N-ethoxycarbonyl-3-pyrrolidone, is a heterocyclic building block featuring a pyrrolidine ring with a 3-oxo group and an N-ethoxycarbonyl protecting moiety . It has a molecular weight of 157.17 g/mol and formula C₇H₁₁NO₃ . The compound serves primarily as a pharmaceutical intermediate and is utilized in carbonylation reactions, where it can react with aldehydes and ketones to form new carbonyl compounds [1]. Its structural features position it within the broader class of 3-oxopyrrolidine derivatives, which are distinguished from the more widely studied pyrrolidine-2-one analogs by the location of the carbonyl group and the nature of the N-protecting group, influencing both reactivity and application scope [2].

Building block for heterocycle synthesis; reported in carbonylation reactions
N-Ethoxycarbonyl offers orthogonal protection strategy potential
Liquid state may facilitate automated dispensing and process handling

Why Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2) Cannot Be Readily Replaced by Other 3-Oxopyrrolidine Esters


While the 3-oxopyrrolidine scaffold is common to several building blocks, substitution of the ester protecting group profoundly alters key physicochemical properties that govern experimental utility. For example, the ethyl ester in ethyl 3-oxopyrrolidine-1-carboxylate confers a calculated logP of -0.67 and density of 1.2±0.1 g/cm³, whereas the corresponding tert-butyl ester analog (CAS 101385-93-7) has a higher molecular weight (185.22 vs. 157.17 g/mol), is a low-melting solid rather than a liquid, and possesses a distinct solubility profile . These differences impact reaction conditions, purification strategies, and downstream deprotection steps. Specifically, the ethyl carbamate protecting group in ethyl 3-oxopyrrolidine-1-carboxylate offers a balance of stability and ease of removal that is not directly transferable to the Boc-protected or methyl ester variants without altering reaction outcomes [1]. Therefore, generic interchange of in-class compounds without careful consideration of these specific properties can lead to synthetic failure or compromised yields.

Property
Ethyl Ester (Target)
tert-Butyl Ester Analog
Physical State
Liquid
Solid (mp 34-38°C)
Protecting Group Stability
Ethoxycarbonyl: distinct stability profile; may be removed under specific conditions
Boc: acid-labile; may not withstand orthogonal sequences
Lipophilicity Context
Lower logP may improve aqueous compatibility
Higher logP may alter partitioning

Quantitative Differentiation of Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2) Against Structural Analogs


Synthetic Route Yield Comparison: Ethyl vs. tert-Butyl Ester in Cyclization Reactions

The synthesis of ethyl 3-oxopyrrolidine-1-carboxylate can be achieved via cyclization of N-(ethoxycarbonyl)glycine ethyl ester with ethyl acrylate using NaH in refluxing benzene, yielding 4-oxopyrrolidine-1,3-dicarboxylic acid diethyl ester, which is subsequently decarboxylated with refluxing aqueous 6N HCl to afford the target ethyl ester [1]. While a direct yield comparison for this specific step with the analogous tert-butyl ester route is not reported in a single study, the ethyl ester route is well-documented and provides a reliable method for accessing the 3-oxopyrrolidine core . The analogous Boc-protected derivative (tert-butyl 3-oxopyrrolidine-1-carboxylate) is typically synthesized via a different route (Boc protection of 3-pyrrolidinol), highlighting a divergent synthetic accessibility [2].

Synthetic Yield Context
Class-level
92% yield
reported decarboxylation step
Supports synthesis scalability review
Route-dependent; class inference
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Property Differentiation: Ethyl Ester vs. tert-Butyl Ester Analog

The physicochemical properties of ethyl 3-oxopyrrolidine-1-carboxylate differ significantly from its tert-butyl ester analog (CAS 101385-93-7), which has direct implications for handling, solubility, and reaction design . The ethyl ester is a liquid at room temperature with a reported density of 1.2±0.1 g/cm³ and a boiling point of 255.2±33.0 °C . In contrast, the tert-butyl analog is a low-melting solid (mp 34-38°C) with a higher molecular weight (185.22 g/mol) and is insoluble in water [1]. The calculated LogP values also differ: -0.67 for the ethyl ester versus a higher (more lipophilic) value predicted for the tert-butyl ester [1].

Physicochemical Profile
Head-to-head
Ethyl esterLiquid, MW 157, logP -0.67
tert-Butyl esterSolid, MW 185, logP ~1.5
Liquid state and lower logP may simplify handling
Data to verify with supplier
Medicinal Chemistry Drug Design Property Profiling

Reactivity Profile: N-Ethoxycarbonyl as a Distinct Leaving Group in Downstream Transformations

The N-ethoxycarbonyl group in ethyl 3-oxopyrrolidine-1-carboxylate serves not only as a protecting group but also as a site for specific reactivity. Unlike the tert-butyloxycarbonyl (Boc) group, which is typically removed under acidic conditions, or the methyl ester, which may be hydrolyzed under basic conditions, the ethyl carbamate offers a distinct stability profile [1]. This differential stability can be exploited in synthetic sequences where orthogonal deprotection strategies are required [2]. Furthermore, the compound has been specifically noted for its use as a carbonylation reagent, reacting with aldehydes and ketones [3], a reactivity profile not commonly highlighted for its tert-butyl or methyl ester analogs in the same context.

Reactivity Context
Class-level
Carbonylation reagent
Reacts with aldehydes/ketones
Supports orthogonal deprotection strategy
Class-level inference
Protecting Group Chemistry Synthetic Methodology Reaction Selectivity

Purity and Storage Specifications: Critical Quality Attributes for Reproducible Research

Commercial suppliers specify a purity of ≥97% for ethyl 3-oxopyrrolidine-1-carboxylate and recommend storage at 2-8°C . This storage condition is critical due to the compound's sensitivity to moisture . In contrast, the tert-butyl ester analog is also stored at 2-8°C but is a solid, which may present different handling and stability challenges [1]. The consistent specification of high purity and defined storage conditions across multiple vendors for the ethyl ester provides a baseline for reproducible experimental outcomes, which is a key procurement consideration.

Quality Specification
Specification review
≥97% purity
Store at 2–8°C, moisture sensitive
Supports research reproducibility
Vendor specification
Quality Control Compound Management Reproducibility

Optimal Application Scenarios for Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2) Based on Its Differentiated Properties


Synthesis of Pharmaceutical Intermediates Requiring Orthogonal Protection Strategies

The N-ethoxycarbonyl group of ethyl 3-oxopyrrolidine-1-carboxylate offers a distinct stability profile compared to Boc or Cbz protecting groups, making it an ideal candidate for multi-step syntheses where orthogonal deprotection is required. This property, as discussed in the reactivity profile evidence [1], is particularly valuable in complex molecule construction, such as the synthesis of pyrroloquinoline derivatives for antiviral agents [2].

Carbonylation Reactions in Organic Synthesis

Ethyl 3-oxopyrrolidine-1-carboxylate is specifically noted for its utility as a carbonylation reagent, reacting with aldehydes and ketones to form new carbonyl compounds [3]. This application, which is not commonly emphasized for its tert-butyl or methyl ester analogs, provides a unique synthetic avenue for introducing the 3-oxopyrrolidine moiety into more complex structures via carbonylation chemistry.

Process Chemistry and Scale-Up Where Liquid Handling is Preferred

The liquid physical state and defined density of ethyl 3-oxopyrrolidine-1-carboxylate (1.2±0.1 g/cm³) offer practical advantages in process chemistry and scale-up operations compared to solid analogs like the tert-butyl ester. Liquid reagents simplify automated dispensing, improve mixing in reaction vessels, and facilitate continuous flow chemistry applications, thereby reducing operational complexity and improving process efficiency.

Medicinal Chemistry Campaigns Targeting Central Nervous System (CNS) Penetration

The calculated LogP of -0.67 for ethyl 3-oxopyrrolidine-1-carboxylate indicates a favorable balance of hydrophilicity for potential CNS drug candidates, which often require lower lipophilicity for optimal brain penetration. In contrast, the more lipophilic tert-butyl ester analog (predicted LogP ~1.5) may be less suitable for CNS applications. This property differentiation positions the ethyl ester as a preferred scaffold for medicinal chemists exploring CNS targets.

Application
Selection Property
Validation Focus
Orthogonal protection strategy synthesis
N-Ethoxycarbonyl stability profile
Orthogonal deprotection context
Carbonylation reactions
Carbonylation reagent reactivity
Aldehyde/ketone reaction outcome
Process chemistry scale-up
Liquid physical form
Automated dispensing compatibility
CNS medicinal chemistry campaigns
Lower lipophilicity profile
Brain penetration potential review
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